molecular formula C19H18N4O4S B2639660 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 685837-51-8

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2639660
CAS RN: 685837-51-8
M. Wt: 398.44
InChI Key: IHXCOJBHGZILBW-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
BenchChem offers high-quality 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Compounds with complex structures similar to the one mentioned often undergo extensive studies to understand their metabolism, disposition, and pharmacokinetics in humans. For instance, the study on the disposition and metabolism of a novel orexin receptor antagonist highlights the importance of understanding how drugs are metabolized and eliminated from the body, which is crucial for drug development and safety assessment (Renzulli et al., 2011).

Therapeutic Applications

Research into compounds with benzamide structures has explored their potential therapeutic applications, such as the inhibition of mast cell-mediated allergic inflammation. This indicates the potential for compounds with similar structures to be developed as therapeutic agents for treating allergic and inflammatory diseases (Je et al., 2015).

Diagnostic Applications

Some compounds with intricate structures are investigated for their use in diagnostic imaging, such as PET scans to assess cellular proliferation in tumors. This suggests a potential research avenue for developing novel diagnostic agents that can help in the early detection and monitoring of cancer and other diseases (Dehdashti et al., 2013).

Neurological Applications

Compounds with unique structural features, including those related to benzamides, are often evaluated for their neurological effects, such as sedation or modulation of neurotransmitter systems. This underscores the potential for such compounds in the development of new treatments for neurological conditions (Sneyd et al., 2012).

properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-13-21-22-19(27-13)20-18(24)15-8-10-16(11-9-15)28(25,26)23-12-4-6-14-5-2-3-7-17(14)23/h2-3,5,7-11H,4,6,12H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXCOJBHGZILBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

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